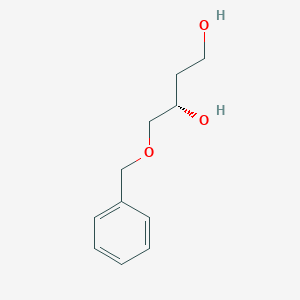

(S)-4-Benzyloxy-1,3-butanediol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(3S)-4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525290 | |

| Record name | (3S)-4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85418-23-1 | |

| Record name | (3S)-4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundations of Chiral Chemistry and Asymmetric Synthesis

Chirality, a term derived from the Greek word for "hand," is a fundamental concept in chemistry describing molecules that are non-superimposable on their mirror images. chiralpedia.com These mirror-image forms are known as enantiomers. chiralpedia.com While enantiomers possess identical physical and chemical properties in an achiral environment, they often exhibit profoundly different biological activities due to the chiral nature of biological systems. chiralpedia.com The infamous thalidomide (B1683933) tragedy of the 1950s, where one enantiomer of the drug was therapeutic while the other caused severe birth defects, starkly highlighted the critical importance of controlling chirality in pharmaceuticals. chiralpedia.com

This necessity spurred the development of asymmetric synthesis, a field of organic chemistry dedicated to the selective synthesis of a single enantiomer of a chiral compound. chiralpedia.comcas.cn Asymmetric synthesis has become an indispensable tool in modern chemistry, enabling the production of enantiomerically pure compounds that are crucial for the pharmaceutical, agrochemical, and advanced materials industries. chiralpedia.comcas.cn The development of efficient methods for asymmetric synthesis has been a major focus of research, with significant advancements recognized by Nobel Prizes in Chemistry in 2001 and 2021. chiralpedia.com

There are several approaches to obtaining enantiopure compounds, including the resolution of racemic mixtures and asymmetric synthesis. researchgate.net Asymmetric synthesis can be achieved through various strategies, such as the use of chiral catalysts, chiral auxiliaries, or chiral reagents. york.ac.uk Chiral catalysts, which can be small organic molecules, transition metal complexes, or enzymes, create a chiral environment that favors the formation of one enantiomer over the other. chiralpedia.com Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. york.ac.uk Chiral reagents are stoichiometric chiral compounds that transfer chirality to the substrate. york.ac.uk

The Strategic Importance of Stereodefined Building Blocks in Organic Synthesis

Stereodefined building blocks, also known as chiral building blocks, are enantiomerically pure compounds that serve as versatile starting materials in the synthesis of more complex chiral molecules. ambeed.comwisdomlib.org These building blocks possess one or more stereocenters and are essential for the efficient and predictable construction of target molecules with specific three-dimensional arrangements. ambeed.commdpi.com Their use is a cornerstone of modern asymmetric synthesis, providing a reliable method to introduce chirality into a molecule at an early stage of a synthetic sequence. mdpi.com

The strategic importance of stereodefined building blocks lies in their ability to simplify the synthesis of complex chiral targets. By incorporating a pre-existing stereocenter from a chiral building block, chemists can avoid the often challenging and less efficient steps of creating chirality from achiral precursors or resolving racemic mixtures. nih.gov This approach is particularly valuable in the pharmaceutical industry, where the demand for enantiomerically pure drugs is high. wisdomlib.orgresearchgate.net

The utility of stereodefined building blocks extends to various classes of compounds, including:

Chiral Alcohols: These are key precursors for a wide range of high-value chiral compounds and can be synthesized through methods like the asymmetric catalytic hydrogenation of carbonyl compounds.

Chiral Amino Alcohols: These are not only important building blocks but also serve as crucial chiral ligands in asymmetric catalysis.

Chiral Carboxylic Acids and Amides: These are also fundamental building blocks in asymmetric synthesis.

The use of stereodefined building blocks allows for a modular and convergent approach to synthesis, where complex molecules are assembled from smaller, well-defined chiral fragments. nih.gov This strategy enhances the efficiency and flexibility of synthetic routes, facilitating the creation of libraries of structurally diverse but stereochemically related compounds for applications in drug discovery and materials science. nih.gov The increasing focus on molecules with three-dimensional structures in drug development further elevates the importance of stereodefined building blocks, as they provide access to the specific spatial arrangements necessary for optimal biological activity. nih.gov

Historical Context and Current Academic Trajectory of S 4 Benzyloxy 1,3 Butanediol in Chemical Research

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods offer a powerful and green approach for the synthesis of chiral molecules like this compound, leveraging the high selectivity of enzymes. These methods often involve kinetic resolutions or asymmetric transformations of prochiral substrates.

One prominent chemoenzymatic strategy is the kinetic resolution of racemic 1,3-butanediol derivatives using lipases. For instance, the kinetic resolution of racemic 1,3-butanediol can be achieved through enzymatic acetylation. In a study, Chirazyme™ L-2, a lipase, was used to acetylate (R,S)-1,3-butanediol, yielding (S)-1-O-acetyl-1,3-hydroxybutane and (R)-1,3-di-O-acetyl-1,3-butanediol with an enantiomeric excess (ee) of 91%. nih.gov The unreacted (S)-enantiomer can then be protected to yield the target compound. Lipases from Pseudomonas cepacia and Candida antarctica B have also demonstrated excellent enantioselectivities in the acylation of related amino alcohol derivatives. researchgate.net

Another powerful chemoenzymatic route is the asymmetric reduction of a prochiral ketone precursor, such as ethyl 4-benzyloxy-3-oxobutanoate. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely used for this purpose. These enzymes, often from microorganisms like Saccharomyces cerevisiae (baker's yeast), Candida magnoliae, or through recombinant expression in E. coli, can reduce the keto group to a hydroxyl group with high stereoselectivity. mdpi.comresearchgate.net For example, the reduction of ethyl 4-chloro-3-oxobutanoate, a closely related substrate, can be achieved with excellent enantioselectivity (up to 99% ee) using whole-cell biocatalysts containing an ADH and a cofactor regeneration system. libretexts.org By selecting the appropriate enzyme, the desired (S)-configuration at the newly formed stereocenter can be obtained. Dynamic kinetic resolution (DKR), which combines an enzyme for selective reaction with a metal catalyst for in situ racemization of the slower-reacting enantiomer, provides a pathway to theoretically achieve a 100% yield of the desired enantiomer. mdpi.comnih.gov

| Method | Enzyme | Substrate | Product | ee (%) | Yield (%) | Reference |

| Kinetic Resolution | Chirazyme™ L-2 | (R,S)-1,3-Butanediol | (S)-1-O-acetyl-1,3-hydroxybutane | 91 | - | nih.gov |

| Asymmetric Reduction | Candida krusei ZJB-09162 | 4-hydroxy-2-butanone (B42824) | (R)-1,3-butanediol | 99.0 | 96.6 (conversion) | mdpi.com |

| Asymmetric Reduction | Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | >99 | 85.1 | mun.ca |

| Asymmetric Reduction | Ketoreductase (KRED) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | High | libretexts.org |

Organocatalytic and Metal-Catalyzed Asymmetric Approaches

Organocatalysis and metal catalysis provide versatile and efficient pathways for the enantioselective synthesis of chiral diols. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

Organocatalytic aldol (B89426) reactions are a cornerstone for constructing the β-hydroxy carbonyl moiety, a direct precursor to the 1,3-diol structure. Proline and its derivatives are common organocatalysts for the direct asymmetric aldol reaction between an aldehyde and a ketone. nih.govnih.govrsc.org For the synthesis of this compound, an asymmetric aldol reaction between benzyloxyacetaldehyde and an acetone (B3395972) equivalent, catalyzed by a chiral organocatalyst, would establish the C3 stereocenter. Subsequent reduction of the ketone would yield the desired 1,3-diol. The use of bifunctional catalysts, such as chiral thioureas, can enhance both the activity and selectivity of these reactions. mun.ca

Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for forming stereocenters. sioc-journal.cnacs.org While not a direct route to the 1,3-diol, it can be used to construct key chiral fragments. More directly, ruthenium- and rhodium-catalyzed asymmetric hydrogenation of β-keto esters, such as ethyl 4-benzyloxy-3-oxobutanoate, is a highly efficient method for producing the corresponding β-hydroxy ester with high enantioselectivity. matthey.comsemanticscholar.orgresearchgate.net Catalysts like Ru-BINAP are renowned for their high efficiency and selectivity in the hydrogenation of functionalized ketones. semanticscholar.org These catalytic systems often operate under mild conditions and with low catalyst loadings, making them suitable for large-scale synthesis. researchgate.net

| Method | Catalyst Type | Key Reaction | Precursor | Key Feature | Reference |

| Organocatalysis | Proline derivative | Asymmetric Aldol Reaction | Benzyloxyacetaldehyde | Forms β-hydroxy ketone precursor | nih.govnih.gov |

| Metal Catalysis | Ru-BINAP | Asymmetric Hydrogenation | Ethyl 4-benzyloxy-3-oxobutanoate | High ee and TON | semanticscholar.orgokayama-u.ac.jp |

| Metal Catalysis | Rh-Diphosphine | Asymmetric Hydrogenation | β-Keto Esters | Efficient access to chiral alcohols | matthey.com |

| Metal Catalysis | Pd-Phosphoramidite | Asymmetric Allylic Alkylation | Allylic substrates | Forms chiral building blocks | sioc-journal.cnacs.org |

Reductive and Oxidative Asymmetric Transformations

Asymmetric reduction of prochiral ketones is one of the most direct and widely employed strategies for synthesizing chiral secondary alcohols, including the 1,3-diol motif found in this compound.

The key precursor for this approach is 4-benzyloxy-1-hydroxy-3-butanone or a related β-keto ester. The asymmetric reduction of the ketone at C3 dictates the stereochemistry of the final product. As mentioned, both chemo- and metal-catalysis are highly effective. Biocatalytic reductions using whole cells of organisms like Pichia jadinii or isolated ketoreductases (KREDs) can convert 4-hydroxy-2-butanone to (R)-1,3-butanediol with near-perfect enantioselectivity (>99% ee) and high yields. mun.canih.gov The same principle applies to the benzyloxy-protected substrate.

In the realm of chemical catalysis, Noyori-type asymmetric hydrogenation using ruthenium complexes with chiral diphosphine and diamine ligands is exceptionally effective for a wide range of ketones. matthey.comsemanticscholar.org These catalysts can achieve high turnover numbers and excellent enantioselectivities. For instance, the reduction of alkyl 5-benzyloxy-3-oxopentanoates with baker's yeast can yield the corresponding (S)-hydroxy ester with up to 96% ee, depending on the ester group. core.ac.uk

While less common for synthesizing this specific target, asymmetric oxidation could be applied in a kinetic resolution scenario. For example, enantioselective oxidation of a racemic benzyloxy-protected 1,3-diol could be used to isolate the desired (S)-enantiomer, with the (R)-enantiomer being converted to a ketone.

| Transformation | Catalyst/Reagent | Substrate | Product ee (%) | Yield (%) | Reference |

| Asymmetric Reduction | Pichia jadinii HBY61 | 4-hydroxy-2-butanone | >99 | 85.1 | mun.ca |

| Asymmetric Reduction | Candida krusei ZJB-09162 | 4-hydroxy-2-butanone | 99.0 | 83.9 | mdpi.com |

| Asymmetric Reduction | Recombinant KRED M12 | 4-hydroxy-2-butanone | >99 | 98.9 | nih.gov |

| Asymmetric Reduction | Baker's Yeast | Pentyl 5-benzyloxy-3-oxopentanoate | 96 | - | core.ac.uk |

| Asymmetric Hydrogenation | Ru-Diphosphine Complexes | Prochiral Ketones | >98 | >95 | semanticscholar.orgresearchgate.net |

Diastereoselective Synthesis Strategies and Chiral Auxiliary Applications

Diastereoselective strategies, often employing chiral auxiliaries, provide a powerful means of controlling stereochemistry during C-C bond formation. wikipedia.org These methods are particularly useful for constructing molecules with multiple stereocenters, such as the syn-1,3-diol moiety.

A classic and highly effective approach is the Evans aldol reaction, which utilizes chiral oxazolidinone auxiliaries. wikipedia.org To synthesize this compound, an N-acyl oxazolidinone derived from acetate (B1210297) would be enolized (typically with a boron triflate) to form a (Z)-enolate. Reaction with benzyloxyacetaldehyde then proceeds through a Zimmerman-Traxler-type transition state to yield the syn-aldol adduct with high diastereoselectivity. harvard.edu The chiral auxiliary controls the facial selectivity of the enolate's attack on the aldehyde. Subsequent reductive removal of the auxiliary provides the desired chiral 1,3-diol. This method is renowned for its reliability and high stereocontrol.

Another important strategy is the substrate-controlled reduction of a chiral β-hydroxy ketone. The Narasaka-Prasad reduction, for example, allows for the syn-diastereoselective reduction of β-hydroxy ketones. nih.gov This involves chelation of the β-hydroxy group and the ketone carbonyl with a reagent like diethylmethoxyborane (B30974) (Et₂BOMe), followed by reduction with a hydride source (e.g., NaBH₄). The chelation fixes the conformation of the substrate, leading to a highly selective hydride attack to produce the syn-diol. Therefore, if the precursor (S)-4-benzyloxy-1-hydroxy-3-butanone is available, this method can be used to generate the C1-C3 syn relationship.

| Strategy | Method/Reagent | Key Intermediate | Stereocontrol Mechanism | Diastereomeric Ratio (dr) | Reference |

| Chiral Auxiliary | Evans Oxazolidinone | N-Acyl Oxazolidinone Adduct | Zimmerman-Traxler Transition State | Often >95:5 | wikipedia.orgharvard.edu |

| Substrate Control | Narasaka-Prasad Reduction | β-Hydroxy Ketone | Chelation-controlled hydride delivery | >19:1 | nih.gov |

| Catalyst Control | TiCl₄-mediated Aldol | Titanium Enolate | Lewis acid coordination | up to 97:3 | organic-chemistry.org |

| Chiral Auxiliary | (S)-Lactate Auxiliary | Benzyl (B1604629) Silyl (B83357) Ether | Rhodium-catalyzed C-H insertion | Moderate | organic-chemistry.org |

Comparative Analysis of Stereocontrol Mechanisms and Efficiency in Synthesis

The choice of synthetic methodology for this compound depends on factors such as desired scale, cost, and available starting materials. Each approach offers distinct advantages in terms of efficiency and the mechanism of stereocontrol.

Chemoenzymatic methods stand out for their exceptional selectivity (often >99% ee) and mild, environmentally friendly reaction conditions. researchgate.netresearchgate.net The stereocontrol arises from the highly specific, pre-organized active site of the enzyme (e.g., a ketoreductase), which precisely orients the substrate for a stereospecific transformation. The main potential drawbacks are the need for specific enzymes, cofactor regeneration systems for reductive processes, and sometimes lower substrate loading compared to chemical methods. However, dynamic kinetic resolutions can overcome the 50% theoretical yield limit of standard kinetic resolutions, making them highly efficient. mdpi.com

Metal-catalyzed asymmetric reductions (e.g., Noyori hydrogenation) are highly efficient, often achieving excellent enantioselectivities (>98% ee) and high chemical yields (>95%) with very low catalyst loadings (high TONs). semanticscholar.org Stereocontrol is imparted by the chiral ligand coordinated to the metal center, which creates a chiral environment for the reduction. These methods are robust, scalable, and applicable to a wide range of substrates, making them industrially attractive. However, they require precious metal catalysts and often high-pressure hydrogen gas.

Role in the Construction of Enantiomerically Pure Intermediates for Complex Molecules

The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of enantiomerically pure intermediates. These intermediates are crucial in the construction of complex molecular architectures where precise control of stereocenters is paramount.

One of the most significant applications of this diol is in the synthesis of the side chains of statins, a class of cholesterol-lowering drugs. nih.govresearchgate.net For instance, it is a key precursor for the synthesis of the chiral side chain of Atorvastatin. The synthesis involves a series of transformations that leverage the existing stereocenter of the diol to install new chiral centers with high diastereoselectivity.

Another notable application is in the synthesis of L-carnitine, a compound essential for fatty acid metabolism. The synthesis of L-carnitine and its derivatives often utilizes chiral synthons derived from this compound to ensure the correct stereochemical outcome.

The versatility of this compound as a chiral precursor is further demonstrated in its use for the synthesis of various other complex molecules. Its ability to serve as a scaffold for the introduction of multiple stereocenters makes it an invaluable tool for synthetic chemists.

| Complex Molecule | Role of this compound |

| Atorvastatin Side-Chain | Precursor for the stereospecific synthesis of the dihydroxy acid side chain. |

| L-Carnitine | Chiral building block for the enantioselective synthesis. |

Stereospecific Transformations Utilizing the Benzyloxy Group and Hydroxyl Functionalities

The presence of a bulky benzyloxy group in this compound plays a crucial role in directing stereospecific transformations. This group can act as a stereodirecting element, influencing the approach of reagents to the nearby chiral center and the adjacent prochiral centers.

The differential reactivity of the primary and secondary hydroxyl groups allows for selective protection and functionalization. For example, the primary hydroxyl group can be selectively protected, allowing for transformations to be carried out on the secondary hydroxyl group, and vice versa. This selective manipulation is key to the construction of complex stereochemical arrays.

Furthermore, the benzyloxy group can be cleaved under specific conditions to reveal a primary alcohol, which can then be further functionalized. This deprotection step is often a crucial part of the synthetic strategy, allowing for the introduction of new functional groups at a late stage in the synthesis.

The interplay between the benzyloxy group and the hydroxyl functionalities allows for a wide range of stereospecific transformations, including:

Stereoselective reductions: The benzyloxy group can direct the reduction of nearby carbonyl groups, leading to the formation of new stereocenters with high diastereoselectivity.

Nucleophilic substitutions: The hydroxyl groups can be converted into leaving groups, allowing for nucleophilic substitution reactions to proceed with inversion or retention of configuration, depending on the reaction conditions.

Cyclization reactions: The hydroxyl groups can participate in intramolecular cyclization reactions, leading to the formation of chiral cyclic ethers and other heterocyclic systems.

Application in the Synthesis of Chiral Heterocycles

This compound is a valuable starting material for the synthesis of a variety of chiral heterocycles. The diol can be converted into a range of cyclic structures through intramolecular reactions involving the hydroxyl groups.

For example, the diol can be used to synthesize chiral tetrahydrofurans, which are common structural motifs in many natural products and pharmaceuticals. The synthesis typically involves the activation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the other hydroxyl group.

In addition to tetrahydrofurans, this compound can also be used to synthesize other chiral heterocycles, such as:

Chiral lactones: Oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular esterification, can lead to the formation of chiral lactones.

Chiral pyrrolidines: The hydroxyl groups can be converted into amino groups, which can then undergo intramolecular cyclization to form chiral pyrrolidines.

Chiral piperidines: By extending the carbon chain, the diol can be used as a precursor for the synthesis of chiral piperidines, which are important building blocks for many alkaloids and other biologically active compounds.

| Chiral Heterocycle | Synthetic Strategy |

| Tetrahydrofurans | Intramolecular cyclization of the diol. |

| Lactones | Oxidation and intramolecular esterification. |

| Pyrrolidines | Conversion of hydroxyls to amines and cyclization. |

Precursor to Chiral Ligands and Catalysts

The C2 symmetry and defined stereochemistry of diols derived from tartaric acid, such as (2R,3R)-(+)-1,4-Dibenzyloxy-2,3-butanediol, make them excellent precursors for the synthesis of chiral ligands and catalysts. netascientific.com These ligands are used in asymmetric catalysis to control the stereochemical outcome of chemical reactions.

This compound can be modified to incorporate coordinating atoms, such as phosphorus or nitrogen, to create chiral ligands for a variety of metal-catalyzed reactions. These ligands can be used in a range of asymmetric transformations, including hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

For example, the diol can be converted into chiral phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the addition of hydrogen to a prochiral substrate, resulting in the formation of a single enantiomer of the product.

The development of new chiral ligands and catalysts is an active area of research, and this compound continues to be a valuable building block for the synthesis of these important molecules. sfu.cacore.ac.uksfu.ca

Derivatization and Functionalization Strategies of S 4 Benzyloxy 1,3 Butanediol

Selective Protection and Deprotection Methodologies

The presence of two hydroxyl groups with different steric and electronic environments in (S)-4-Benzyloxy-1,3-butanediol allows for selective protection, a crucial step in multi-step syntheses. The primary alcohol at the C1 position is generally more reactive and less sterically hindered than the secondary alcohol at the C3 position. This reactivity difference enables the selective protection of the primary hydroxyl group.

A common strategy involves the use of bulky protecting groups that preferentially react with the less hindered primary alcohol. For instance, the trityl group (Tr), introduced using trityl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-N,N-dimethylaminopyridine (DMAP), selectively protects the primary hydroxyl group. google.com This selective protection yields (S)-4-benzyloxy-1-trityloxy-2-butanol. google.com

Conversely, selective deprotection is also a key strategy. If both hydroxyl groups are protected with different types of protecting groups (orthogonal protection), one can be removed while the other remains intact. For example, a silyl (B83357) ether protecting group at one position and a benzyl (B1604629) ether at another can be selectively cleaved under different reaction conditions. A patent describes a process where a butanetriol derivative with two different protecting groups, R¹ and R², can have one or both selectively removed. google.com This allows for sequential reactions at different positions of the butanediol (B1596017) backbone.

Table 1: Examples of Selective Protection and Deprotection Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

| (S)-4-benzyloxy-1,2-butanediol | Trityl chloride, triethylamine, DMAP, toluene, rt, 10 h | (S)-4-benzyloxy-1-trityloxy-2-butanol | google.com |

| (S)-4-Benzyloxy-2-(2-benzyloxyethoxy)-1-trityloxybutane | 5% Pd-C, H₂, ethyl acetate (B1210297), 50°C, 15 h | (S)-3-(2-hydroxyethoxy)-4-trityloxybutanol | google.com |

Esterification and Etherification Reactions for Structural Diversification

Esterification and etherification of the hydroxyl groups of this compound are fundamental transformations for creating diverse molecular architectures. These reactions not only serve as a protection strategy but also as a means to introduce new functional groups and build more complex molecules.

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or anhydrides. This reaction is often catalyzed by acids or coupling agents. For instance, the formation of esters is a common step in the synthesis of various pharmaceuticals. smolecule.com The choice of the esterifying agent can significantly influence the properties of the resulting molecule.

Etherification: The formation of ethers is another important modification. For example, the secondary alcohol can be alkylated to form an ether. A patent describes the reaction of a protected butanediol derivative with an ethylene (B1197577) glycol derivative under basic conditions to yield an ether. google.com This strategy is useful for introducing polyether chains or other functionalized alkyl groups.

These reactions can be performed selectively. For example, the more reactive primary alcohol can be selectively esterified or etherified in the presence of the secondary alcohol under carefully controlled conditions.

Table 2: Examples of Esterification and Etherification Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| (R,S)-1,3-Butanediol | Vinyl acetate, Chirazyme™ L-2 | (S)-1-O-acetyl-1,3-hydroxybutane | Enzymatic Acetylation | psu.edu |

| (R)-1,3-butanediol | Trityl chloride, then benzyl bromide, NaH, DMF | (R)-3-O-Benzyl-1-O-trityl-1,3-butanediol | Etherification | psu.edu |

| Protected Butanetriol Derivative | Ethylene glycol derivative, basic conditions | Ether derivative | Etherification | google.com |

Oxidation and Reduction Transformations for Functional Group Interconversion

Oxidation and reduction reactions are powerful tools for interconverting the functional groups of this compound and its derivatives, enabling access to a wider range of synthetic intermediates.

Oxidation: The primary and secondary alcohol groups can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of oxidizing agents. The choice of oxidant and reaction conditions determines the oxidation state of the product. For example, the secondary alcohol can be oxidized to a ketone. smolecule.com A specific example involves the TEMPO-catalyzed oxidation of 4-(benzyloxy)butan-1-ol to 4-(benzyloxy)butanal. smolecule.com

Reduction: Reduction of carbonyl groups that have been introduced through oxidation allows for the stereoselective formation of new stereocenters. For example, the reduction of a ketone derivative can lead to the formation of a new chiral alcohol. The reduction of 4-benzyloxy-3-methanesulfonylamino-2'-bromo-acetophenone to the corresponding (R)-alcohol has been demonstrated using Sphingomonas paucimobilis. mdpi.com Furthermore, the reduction of ester derivatives using reagents like lithium aluminum hydride can be employed to generate diols. tandfonline.com

These transformations are critical in multi-step syntheses where the modification of oxidation states is necessary to achieve the desired target molecule.

Table 3: Examples of Oxidation and Reduction Reactions

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| 4-(benzyloxy)butan-1-ol | TEMPO | 4-(benzyloxy)butanal | Oxidation | smolecule.com |

| 4-benzyloxy-3-methanesulfonylamino-2'-bromo-acetophenone | Sphingomonas paucimobilis SC 16113 | (R)-alcohol derivative | Biocatalytic Reduction | mdpi.com |

| Lactone derivative | LiAlH₄ | Diol derivative | Reduction | tandfonline.com |

Carbon-Carbon Bond Formation Reactions at Stereocenters

Creating new carbon-carbon bonds at the stereocenters of this compound or its derivatives is a key strategy for elaborating the carbon skeleton and synthesizing more complex chiral molecules. These reactions often proceed with high stereocontrol, preserving the existing chirality and introducing new stereogenic centers.

One common approach involves the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with a carbon nucleophile. Alternatively, the hydroxyl group can be oxidized to a carbonyl group, which can then undergo reactions such as aldol (B89426) additions, Grignard reactions, or Wittig-type reactions.

For example, (R)-3-benzyloxybutanal, derived from the corresponding diol, can undergo a Wittig reaction with 3-(methoxycarbonylpropionyl-methylene)triphenylphosphorane to form a new carbon-carbon double bond. psu.edu This resulting α,β-unsaturated ester can then be further manipulated.

Biocatalytic methods are also employed for carbon-carbon bond formation. For instance, aldolases can be used for the reaction of glycine (B1666218) with substituted benzaldehydes to produce α-amino-β-hydroxy acids with excellent enantioselectivity. libretexts.org While not a direct reaction on this compound itself, this illustrates the principle of enzymatic C-C bond formation which can be applied to derivatives.

Table 4: Examples of Carbon-Carbon Bond Formation Reactions

| Starting Material/Reactant 1 | Reactant 2/Reagents and Conditions | Product | Reaction Type | Reference |

| (R)-3-benzyloxybutanal | 3-(methoxycarbonylpropionyl-methylene)triphenylphosphorane | methyl (E,R)-8-benzyloxy-4-oxo-5-nonenoate | Wittig Reaction | psu.edu |

| Glycine | Substituted benzaldehyde, threonine aldolases | α-amino β-hydroxy acids | Biocatalytic Aldol Reaction | libretexts.org |

Mechanistic Insights and Theoretical Studies of S 4 Benzyloxy 1,3 Butanediol Reactivity

Elucidation of Reaction Mechanisms in Stereoselective Conversions

(S)-4-Benzyloxy-1,3-butanediol serves as a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals due to its ability to facilitate complex reactions with high selectivity. chemimpex.com Understanding the mechanisms of these stereoselective conversions is paramount for optimizing reaction conditions and designing novel synthetic routes.

Stereoselective conversions involving this compound often proceed through transition-metal-catalyzed cross-coupling reactions. The stereochemical outcome of these reactions can be dictated by several factors, including the nature of the catalyst, the reaction conditions, and the substrate itself. For instance, in cross-coupling reactions, the formation of a stereogenic center can occur through different mechanistic pathways, such as stereoconvergent oxidative addition or kinetic resolution of a racemic starting material. acs.org

The benzyloxy group at the C-4 position plays a significant role in directing the stereochemical course of reactions. Its steric bulk and electronic properties can influence the approach of reagents and stabilize specific transition states. For example, in reactions involving the hydroxyl groups, the benzyloxy group can act as a directing group, leading to the formation of one diastereomer over the other.

Isotopic labeling studies can be a powerful tool to elucidate reaction mechanisms. For instance, using 13C-labeled methanol (B129727) in a reaction with a diol like 1,2-propanediol allowed for the tracing of carbon atoms and the identification of C-C bond formation pathways, leading to products like 2,3-butanediol. rsc.org Similar studies with this compound could provide valuable insights into its reaction mechanisms.

The following table summarizes different strategies for achieving enantiocontrolled cross-coupling reactions, which are relevant to the stereoselective conversions of this compound derivatives.

| Strategy | Description | Key Feature |

| Catalyst-Controlled | A chiral catalyst differentiates between the two enantiomers of a racemic substrate or two enantiotopic faces of a prochiral substrate. | The catalyst dictates the stereochemical outcome. |

| Substrate-Controlled | The inherent chirality of the substrate directs the stereochemical course of the reaction. | The substrate's stereochemistry determines the product's stereochemistry. |

| Reagent-Controlled | A chiral reagent is used to effect a stereoselective transformation. | The chirality of the reagent is transferred to the product. |

| Stereoablative | The initial stereocenter is destroyed and then re-established in a controlled manner. | The final stereochemistry is independent of the initial stereochemistry. |

Computational Chemistry and Quantum Mechanical Modeling of Reactivity and Selectivity

Computational chemistry and quantum mechanical (QM) modeling have become indispensable tools for understanding the reactivity and selectivity of molecules like this compound. nih.gov These methods allow for the in-silico exploration of reaction pathways, transition states, and the electronic properties of molecules, providing insights that can be difficult to obtain experimentally. nih.govsrneclab.cz

Quantum mechanical models, such as Density Functional Theory (DFT) and semi-empirical methods like AM1, can be used to calculate the energies of different conformations and transition states, helping to predict the most likely reaction pathway. researchgate.net For example, computational studies on similar systems have been used to determine whether a reaction proceeds through a Ni(I)/Ni(III) or a Ni(0)/Ni(II) catalytic cycle in cross-coupling reactions. acs.org These calculations can also predict the enantioselectivity of a reaction by comparing the activation energies of the transition states leading to the different stereoisomers. acs.org

The integration of artificial intelligence and machine learning with computational chemistry is further enhancing the speed and scalability of these in-silico experiments. nih.gov These approaches can be used to screen large numbers of potential catalysts and reaction conditions to identify the optimal parameters for a desired transformation.

The following table provides an overview of common computational methods and their applications in studying chemical reactivity.

| Computational Method | Description | Application in Studying this compound |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. | Predicting reaction pathways, transition state geometries and energies, and spectroscopic properties. |

| Semi-empirical Methods (e.g., AM1, PM3) | Approximate quantum mechanical methods that use parameters derived from experimental data. | Rapidly screening large numbers of molecules and reaction pathways. researchgate.net |

| Molecular Mechanics (MM) | A classical mechanics-based method that uses force fields to describe the potential energy of a system. | Conformational analysis and molecular dynamics simulations. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with QM and the rest with MM. | Studying enzymatic reactions or reactions in solution where the solvent environment is important. |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound and its derivatives play a crucial role in their reactivity. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule, which often correspond to the most populated conformers in solution.

The interplay of steric and stereoelectronic effects governs the conformational landscape of these molecules. nih.gov The bulky benzyloxy group will sterically disfavor certain conformations. Stereoelectronic effects, which arise from the interaction of electron orbitals, can also significantly influence conformational preferences. nih.gov For example, the gauche effect, which favors a gauche arrangement of electronegative substituents, can be a dominant factor in determining the conformation of fluorinated organic molecules. researchgate.net

In molecules containing vicinal diols, such as this compound, intramolecular hydrogen bonding between the hydroxyl groups can significantly influence the preferred conformation. Computational methods can be employed to explore the conformational space and identify the low-energy conformers. acs.org For instance, a study on 4-fluoro-threonine utilized high-level theoretical calculations to explore its conformational space in an aqueous solution. acs.org

Natural Bond Orbital (NBO) analysis is a computational technique that can provide insights into stereoelectronic interactions by analyzing the delocalization of electron density between orbitals. nih.gov This analysis can help to explain why certain conformations are more stable than others due to favorable orbital interactions, such as hyperconjugation. nih.gov

The following table highlights key concepts in conformational analysis and their relevance to this compound.

| Concept | Description | Relevance to this compound |

| Steric Hindrance | The repulsion between electron clouds of atoms or groups in close proximity. | The bulky benzyloxy group will influence the preferred orientation of substituents. |

| Torsional Strain | The energy penalty associated with eclipsing interactions between bonds on adjacent atoms. | Affects the rotation around the C-C single bonds in the butanediol (B1596017) backbone. |

| Intramolecular Hydrogen Bonding | A non-covalent interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom. | Can stabilize specific conformations by forming a pseudo-ring structure between the two hydroxyl groups. |

| Stereoelectronic Effects | The influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule. | Can lead to the stabilization of specific conformers through favorable orbital interactions. nih.gov |

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

In a typical QSAR study, a set of derivatives of a lead compound, in this case, this compound, would be synthesized with systematic variations in their structure. For example, different substituents could be introduced on the phenyl ring of the benzyloxy group, or the hydroxyl groups could be modified. The reactivity of these derivatives in a specific reaction would then be measured experimentally.

Finally, statistical methods are used to develop a mathematical model that correlates the structural descriptors with the observed reactivity. This model can then be used to predict the reactivity of new, unsynthesized derivatives. For instance, a QSAR study on benzyloxy-3,4-dimethylcoumarin derivatives showed that lipophilic interactions were significant in modulating their inhibitory activity on MAO-B. nih.gov

The following table outlines the general steps involved in a QSAR study.

| Step | Description |

| 1. Data Set Selection | A series of structurally related compounds with measured reactivity data is chosen. |

| 2. Descriptor Calculation | Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. |

| 3. Model Development | A mathematical model is created using statistical methods (e.g., multiple linear regression, partial least squares) to correlate the descriptors with reactivity. |

| 4. Model Validation | The predictive ability of the model is assessed using internal and external validation techniques. |

| 5. Prediction | The validated model is used to predict the reactivity of new compounds. |

Broader Research Applications in Specialized Chemical Domains

Synthetic Methodologies for Chiral Agrochemical Intermediates

The demand for enantiomerically pure agrochemicals is on the rise, as the biological activity of pesticides and herbicides is often associated with a single stereoisomer. Chiral building blocks are essential for the asymmetric synthesis of these active ingredients, allowing for the development of more potent and environmentally friendly crop protection solutions.

While direct research specifically detailing the use of (S)-4-Benzyloxy-1,3-butanediol in agrochemical synthesis is not extensively published, its structural motifs are highly relevant. Chiral 1,3-diols are recognized as important synthons for creating complex stereocenters. The benzyloxy group in this compound serves as a crucial protecting group, allowing for selective reactions at the two hydroxyl groups. This enables the construction of intricate molecular architectures required for modern agrochemicals. The general strategy involves utilizing the predefined stereocenter of the butanediol (B1596017) backbone to induce chirality in subsequent synthetic steps, leading to intermediates with high enantiomeric purity.

Table 1: Key Moieties and Their Relevance in Agrochemical Synthesis

| Structural Feature of this compound | Relevance in Agrochemical Synthesis |

| Chiral 1,3-Diol | Serves as a scaffold to introduce multiple stereocenters. |

| (S)-Configuration | Predetermines the stereochemical outcome of the final product. |

| Benzyloxy Group | Protects one of the hydroxyl groups, enabling regioselective modifications. |

| Primary and Secondary Hydroxyl Groups | Offer differential reactivity for sequential synthetic transformations. |

Monomer and Polymer Synthesis for Advanced Materials Research

Biodegradable polymers are a critical area of materials science, offering sustainable alternatives to traditional plastics. Diols are fundamental monomers in the synthesis of polyesters, a major class of biodegradable polymers. The properties of these polymers can be finely tuned by the choice of the diol and dicarboxylic acid monomers.

This compound presents an interesting prospect as a specialty monomer in this field. The presence of a chiral center in the polymer backbone can influence the material's physical and biodegradable properties, such as its crystallinity, melting point, and rate of enzymatic degradation. The benzyloxy group can be retained to create polymers with specific functionalities or removed after polymerization to yield a polyol with reactive side chains. These side chains can be further modified to tailor the polymer's properties for specific applications, such as in drug delivery systems or specialized coatings.

The synthesis of polyesters from diols typically involves polycondensation reactions with dicarboxylic acids or their derivatives. The stereochemistry of this compound would be preserved in the resulting polymer chain, leading to the formation of isotactic or syndiotactic polyesters, depending on the polymerization method.

Intermediates for Specialty Chemicals with Defined Stereochemistry

The synthesis of specialty chemicals, which are produced in lower volumes but have high value, often requires precise control over the molecular architecture. Chiral molecules play a significant role in this sector, particularly in the pharmaceutical and electronics industries. This compound serves as a valuable chiral pool starting material, providing a readily available source of a

Analytical Characterization and Stereochemical Purity Assessment

Advanced Chiral Chromatographic Techniques (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone for assessing the enantiomeric excess (e.e.) of chiral compounds like (S)-4-Benzyloxy-1,3-butanediol. uma.esnih.gov This technique separates enantiomers, which have identical physical properties in an achiral environment, by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer. gcms.cz

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful method for determining the enantiomeric purity of non-volatile or thermally labile compounds. science.gov For the analysis of butanediol (B1596017) derivatives, polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose, have proven effective. science.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

A typical chiral HPLC method for a related compound, (R)-4-Benzyloxy-1,3-butanediol, specifies a minimum optical purity of 98.0% ee as determined by liquid chromatography. tcichemicals.com The specific conditions, such as the choice of chiral column, mobile phase composition, and detector, are optimized to achieve baseline separation of the enantiomers. science.gov For instance, a reversed-phase chiral HPLC method using a CHIRALPAK AD-RH column with a water-isopropanol-acetonitrile mobile phase has been successfully used for the chiral purity determination of other complex molecules. science.gov

Gas Chromatography (GC):

Chiral Gas Chromatography is suitable for volatile and thermally stable compounds. gcms.cz For diols like 1,3-butanediol (B41344), derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov Common derivatization agents include chiral reagents like (S)-(+)-2-phenylbutyryl chloride, which converts the diol enantiomers into diastereomeric esters that can be separated on a standard achiral GC column. nih.gov Alternatively, direct separation can be achieved on a GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin. gcms.cz

Research on the enantiomers of 1,3-butanediol has utilized GC-mass spectrometry to assay the individual enantiomers in biological fluids after derivatization. nih.gov This approach allows for sensitive and selective quantification of each enantiomer.

Table 1: Chiral Chromatography Data for Related Butanediol Derivatives

| Technique | Compound | Chiral Stationary Phase/Method | Enantiomeric Excess (e.e.) | Reference |

| HPLC | (3R,5S)-dihydroxy ester | Not specified | 99.4% | nih.gov |

| GC | (R)-1,3-butanediol | Derivatization and GC-MS | 95% | |

| HPLC | (S)-1-O-acetyl-1,3-hydroxybutane | Not specified | 91% | psu.eduresearchgate.net |

| HPLC | (R)-1,3-di-O-acetyl-1,3-butanediol | Not specified | 91% | psu.eduresearchgate.net |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Confirmation of Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound and its derivatives.

For a related compound, (R)-3-O-Benzyl-1-O-trityl-1,3-butanediol, the ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzyl (B1604629) and trityl groups, as well as distinct multiplets for the protons on the butanediol backbone. psu.edu The ¹³C NMR spectrum further confirms the structure by showing the expected number of carbon signals with chemical shifts indicative of the different functional groups present. psu.edu

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For derivatives of 1,3-butanediol, techniques like Liquid Secondary Ion Mass Spectrometry (LSIMS) have been used. For example, the LSIMS spectrum of (R)-3-O-Benzyl-1-O-trityl-1,3-butanediol shows a sodium adduct ion [M++Na] at m/z 355.16725, which corresponds to the calculated mass for C₂₃H₂₄NaO₂. psu.edu This accurate mass measurement provides strong evidence for the elemental composition of the molecule.

Table 2: Spectroscopic Data for a Related Compound: (R)-3-O-Benzyl-1-O-trityl-1,3-butanediol

| Technique | Key Observations | Reference |

| ¹H NMR | 7.45–7.21 (m, 15H, aromatic), 3.98 (ddq, 1H), 3.37 (ddd, 1H), 3.22 (ddd, 1H), 2.86 (bs, 1H, OH), 1.85–1.65 (m, 2H), 1.16 (d, 3H) | psu.edu |

| ¹³C NMR | 147.97, 128.67, 127.98, 127.16 (Ph₃C), 87.34 (Ph₃C), 67.51 (C-3), 62.57 (C-1), 38.54 (C-2), 23.35 (C-4) | psu.edu |

| Mass Spec. (LSIMS) | m/z: 355.16725 (M++Na) for C₂₃H₂₄NaO₂ | psu.edu |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly valuable for determining the absolute configuration of stereoisomers. mtoz-biolabs.com

The process involves recording the CD spectrum of the sample and comparing it to the spectra of compounds with known absolute configurations or to theoretical spectra calculated using computational methods. mtoz-biolabs.comnih.govrsc.org The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of atoms in the molecule. scispace.com

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be obtained. While this compound is a liquid at room temperature, it can be converted into a crystalline derivative for X-ray analysis. chemimpex.com

The synthesis and crystallographic analysis of derivatives of similar diols have been reported. For instance, the crystal structure of meso-1,4-dibenzyloxy-2,3-difluorobutane, a related benzyloxy-substituted butane (B89635) derivative, has been determined, revealing the conformation of the molecule in the solid state. researchgate.net Similarly, X-ray crystallography has been used to determine the structure of derivatives of other chiral molecules, confirming their stereochemistry. nih.gov

The process involves synthesizing a solid derivative of this compound, growing a high-quality single crystal, and then analyzing it using an X-ray diffractometer. The resulting electron density map allows for the precise determination of the position of each atom in the molecule, thereby confirming its structure and absolute stereochemistry.

Future Research Trajectories and Innovations

Integration with Sustainable and Green Chemistry Principles

The future synthesis of (S)-4-Benzyloxy-1,3-butanediol and its derivatives is increasingly steering towards environmentally benign methodologies. A significant area of development is the use of biocatalysis, which offers a greener alternative to traditional chemical routes. researchgate.netnih.gov

For instance, the enzymatic resolution of racemic 1,3-butanediol (B41344) derivatives has been demonstrated as a viable method for producing enantiomerically pure building blocks. researchgate.netresearchgate.net Specifically, lipase-mediated acetylation can resolve racemic mixtures, yielding valuable chiral intermediates. researchgate.net The use of microorganisms and their enzymes, such as those from Candida parapsilosis or recombinant E. coli, can facilitate the enantioselective oxidation or reduction of precursors to afford chiral diols. researchgate.netmdpi.com These biocatalytic processes often occur under mild conditions and can significantly reduce waste compared to conventional methods. mdpi.com

Another avenue for sustainable synthesis involves the use of heterogeneous catalysts derived from biomass. nih.gov These catalysts can be employed in the protection of 1,3-diols, a common step in the synthesis of molecules like this compound, and offer the advantages of being renewable and easily separable from the reaction mixture. nih.gov The exploration of solvent-free or highly concentrated reaction conditions further enhances the sustainability profile of these synthetic routes. researchgate.net

Future research will likely focus on optimizing these green chemistry approaches, including the development of more robust and efficient enzymes and catalysts, and their application in large-scale production.

Exploration in Continuous Flow Synthesis and Automation

The shift from batch to continuous flow processing represents a significant innovation in the synthesis of chiral intermediates like this compound. nih.govacs.orgresearchgate.net Continuous flow systems offer numerous advantages, including enhanced safety, improved scalability, higher productivity, and reduced waste. nih.govacs.orgresearchgate.net

Recent studies have demonstrated the successful application of telescoped continuous flow processes for the enantioselective synthesis of chiral 1,3-diol precursors. researchgate.netnih.govacs.orgresearchgate.netnih.gov These processes can involve multiple steps, such as asymmetric allylboration followed by selective epoxidation, carried out in an uninterrupted sequence without the need for isolating intermediates. nih.govacs.orgresearchgate.net The use of immobilized chiral catalysts in packed-bed reactors is a key feature of these systems, allowing for easy separation and reuse of the catalyst. researchgate.net

Automation is another critical aspect of modernizing the synthesis of chiral building blocks. google.comnih.govbeilstein-journals.orgnih.govchemrxiv.org Automated synthesis platforms can perform iterative reaction cycles, including deprotection, coupling, and purification steps, with high reproducibility and reliability. beilstein-journals.orgnih.gov This not only accelerates the discovery and optimization of new synthetic routes but also frees up researchers to focus on more complex challenges. beilstein-journals.org The integration of real-time analysis techniques, such as LC-MS and NMR, into automated flow systems further enhances process control and efficiency. nih.gov

Future work in this area will likely involve the development of fully automated, end-to-end continuous flow platforms for the on-demand synthesis of this compound and a diverse range of its derivatives.

Discovery of Novel Reactivity Patterns and Applications

While this compound is a well-established chiral building block, there remains significant potential for discovering new reactivity patterns and expanding its applications. chemimpex.com Research into the regiocontrolled protection and deprotection of 1,2- and 1,3-diols is ongoing, with new methods being developed to selectively functionalize one hydroxyl group over the other. organic-chemistry.orgacs.org

For example, novel one-pot procedures have been developed for the unsymmetrical protection of diols, allowing for the introduction of different protecting groups at the less and more hindered hydroxyl positions with high regioselectivity. organic-chemistry.orgacs.org These methods often utilize mild reaction conditions, making them compatible with a wide range of functional groups. organic-chemistry.orgacs.org

Furthermore, the unique structural features of this compound, including its benzyloxy group, enhance its reactivity and solubility, making it an ideal starting material for the synthesis of complex bioactive molecules. chemimpex.com Future research will likely uncover new transformations that exploit the inherent chirality and functionality of this diol, leading to the development of novel synthetic methodologies and the creation of molecules with unique biological activities. For instance, it has potential applications in the development of agrochemicals and as a component in polymer chemistry. chemimpex.comchemimpex.com

Design and Synthesis of New Chiral Building Blocks Inspired by this compound

The structural motif of this compound serves as a valuable template for the design and synthesis of new chiral building blocks. uni-duesseldorf.de By modifying the substituents on the butanediol (B1596017) backbone, researchers can create a library of novel synthons with tailored properties for specific applications.

For example, the introduction of different protecting groups or functional groups at various positions on the molecule can lead to new building blocks with altered reactivity, solubility, and steric properties. This allows for greater flexibility in the design of synthetic routes to complex target molecules.

Moreover, chiral 1,3-diols themselves can act as catalysts or ligands in asymmetric synthesis. researchgate.net The development of novel cyclic and bicyclic 1,3-diols has been shown to be effective in catalyzing reactions such as the addition of diethylzinc (B1219324) to aldehydes with high enantioselectivity. researchgate.net Inspired by the structure of this compound, new generations of chiral diol-based catalysts can be designed and synthesized, further expanding the toolbox of asymmetric synthesis.

The continued exploration of new chiral building blocks derived from or inspired by this compound will undoubtedly fuel innovation in medicinal chemistry, materials science, and beyond.

常见问题

What are the recommended synthetic routes for enantioselective synthesis of (S)-4-benzyloxy-1,3-butanediol?

Basic:

The compound is typically synthesized via stereoselective benzylation of 1,3-butanediol precursors. A common approach involves protecting one hydroxyl group while introducing the benzyloxy group at the C4 position using benzyl bromide or chloride under basic conditions (e.g., NaH or K₂CO₃). Chiral auxiliaries or catalysts may be employed to ensure (S)-configuration retention .

Advanced:

For high enantiomeric excess (>98%), enzymatic resolution or asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP systems) is recommended. Recent studies highlight the use of lipases for kinetic resolution of diastereomeric intermediates, achieving >99% ee in optimized solvent systems (e.g., tert-butanol/water mixtures) .

How can researchers validate the enantiomeric purity of this compound?

Basic:

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid can resolve (S)- and (R)-enantiomers, with retention times validated against commercial standards .

Advanced:

NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) provides complementary stereochemical confirmation. For quantitative analysis, polarimetry combined with circular dichroism (CD) spectroscopy is effective, particularly for detecting trace impurities in asymmetric synthesis workflows .

What are the key applications of this compound in biocatalysis or metabolic engineering?

Basic:

The compound serves as a chiral building block for synthesizing bioactive molecules, such as antiviral nucleoside analogs or polyketide intermediates. Its benzyl-protected hydroxyl groups enhance solubility in organic reaction systems .

Advanced:

In metabolic engineering, it is a precursor for microbial production of enantiopure diols. For example, engineered Bacillus subtilis strains expressing NADH-dependent reductases can convert ketone intermediates to (S)-configured diols with >90% yield under microaerobic conditions .

How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Guidance:

- Solubility discrepancies: Systematically test solubility in polar (water, methanol) and nonpolar (toluene, hexane) solvents under controlled temperatures. Note that benzyl ethers often exhibit poor aqueous solubility but high solubility in DMSO or THF .

- Stability issues: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the benzyl group under acidic conditions is a common degradation pathway, requiring pH-neutral storage .

What safety protocols are critical when handling this compound?

Basic:

Use standard PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store in airtight containers at 2–8°C to minimize oxidation .

Advanced:

For large-scale reactions, implement inert atmosphere (N₂/Ar) to prevent peroxide formation. Monitor airborne concentrations via gas chromatography if heating above 60°C. Emergency protocols should include neutralization of spills with activated carbon and disposal via hazardous waste channels .

How can researchers optimize extraction and purification of this compound from complex mixtures?

Advanced:

- Liquid-liquid extraction: Use ethyl acetate/water partitioning (3:1 ratio) to isolate the diol from aqueous byproducts.

- Chromatography: Flash silica gel chromatography with gradient elution (hexane → ethyl acetate) achieves >95% purity. For enantiomerically pure samples, preparative chiral HPLC is essential .

- Crystallization: Recrystallize from hot ethanol/water (70:30) to remove polymeric impurities, yielding crystals with mp 62–64°C .

What analytical methods are suitable for detecting trace impurities in this compound?

Advanced:

- GC-MS: Detect volatile byproducts (e.g., benzyl alcohol or residual solvents) using DB-5MS columns and electron ionization.

- LC-QTOF: Identify non-volatile impurities (e.g., diastereomeric diols or oxidation products) with high-resolution mass accuracy (±1 ppm) .

- ICP-OES: Screen for heavy metal catalysts (e.g., Pd, Ru) below 1 ppm in samples from catalytic reactions .

What recent advancements leverage this compound in sustainable chemistry?

Advanced:

- Biocatalytic cascades: Couple with alcohol dehydrogenases and cofactor regeneration systems for ATP-efficient synthesis.

- Waste valorization: Use lignocellulosic hydrolysates as feedstocks in microbial fermentations, achieving 40–60% carbon conversion rates in Clostridium spp. .

- Green solvents: Choline chloride-1,3-butanediol eutectic mixtures enhance extraction efficiency of natural products while reducing VOC emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。